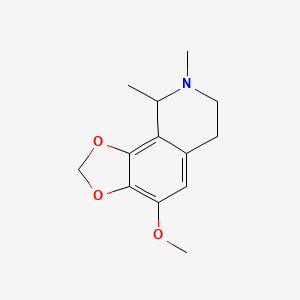

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

Description

Nomenclature and Synonyms

The systematic naming of this compound follows IUPAC conventions, designating it as 4-methoxy-8,9-dimethyl-7,9-dihydro-6H-dioxolo[4,5-h]isoquinoline . This nomenclature reflects the compound’s fused bicyclic structure, which incorporates a methoxy group at position 6, methyl groups at positions 1 and 2, and a methylenedioxy bridge spanning positions 7 and 8.

The compound is recognized by multiple synonyms across chemical databases:

- PNFBXEKHLUDPIM-UHFFFAOYSA-N (InChIKey)

- AKOS000277817 (commercial catalog identifier)

- Q3259317 (Wikidata identifier)

- N-Methylisosalsoline (phytochemical designation)

Its molecular formula, C₁₃H₁₇NO₃ , corresponds to a molecular weight of 235.28 g/mol . The SMILES string CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 further illustrates the spatial arrangement of its functional groups.

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methoxy-8,9-dimethyl-7,9-dihydro-6H-dioxolo[4,5-h]isoquinoline |

| Molecular Formula | C₁₃H₁₇NO₃ |

| CAS Registry Number | 124688-07-9 (related isomer) |

| PubChem CID | 28654 |

Historical Discovery and Initial Characterization

The compound’s discovery is intertwined with phytochemical investigations into isoquinoline alkaloids. Early reports of structurally related molecules, such as N-methylisosalsoline, date to 2003, when researchers isolated similar tetrahydroisoquinolines from Corydalis ambigua. However, the specific characterization of this compound emerged from later studies on Hammada scoparia, a plant native to arid regions of Tunisia.

In 2015, a landmark study detailed the isolation of N-methylisosalsoline (a structural analog) from Hammada scoparia leaves, employing ethanol-water extraction followed by chromatographic purification. Nuclear magnetic resonance (NMR) spectroscopy confirmed the compound’s tetracyclic backbone and substituent positions, aligning with earlier predictions from mass spectral data. These efforts established the compound’s role as a molluscicidal agent, demonstrating efficacy against Galba truncatula, a freshwater snail implicated in parasitic disease transmission.

Taxonomic and Ethnobotanical Context in Source Organisms

This compound occurs naturally in select members of the Papaveraceae family, notably Corydalis ambigua and Corydalis yanhusuo. These perennial herbs, distributed across East Asia, have long been utilized in traditional medicine systems. For instance, Corydalis ambigua tubers feature in Ainu cuisine, where they are boiled to mitigate bitterness and consumed as a starchy staple.

The compound belongs to the tetrahydroprotoberberine subclass of alkaloids, which are biosynthesized via tyrosine-derived pathways. These metabolites contribute to the pharmacological profile of Corydalis species, historically employed to alleviate pain and improve blood circulation in Chinese medicine. Contemporary research has expanded interest in tetrahydroprotoberberines for their potential as neurotransmitter stabilizers, with implications for treating neurological disorders.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |

InChI |

InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3 |

InChI Key |

PNFBXEKHLUDPIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Key Modifications

- Methylenedioxy group introduction : Achieved via ortho-ester cyclization using triethyl orthoformate and sulfuric acid.

- Methoxy group placement : Directed by Friedel-Crafts alkylation at the 6-position using methyl iodide and silver oxide.

N-Methylation and Side-Chain Functionalization

Post-cyclization steps introduce methyl groups at the 1- and 2-positions and stabilize the tertiary amine structure.

N-Methylation Techniques

Methylenedioxy Group Optimization

- Selective oxidation : Use of vanadium(V) oxide in acetic acid to install the methylenedioxy bridge at positions 7 and 8.

- Protection-deprotection strategies : Benzyl ether protection of hydroxyl groups prevents undesired side reactions during methylation.

Hydrogenation and Reduction Steps

Reduction of imine intermediates to secondary amines is critical for achieving the tetrahydroisoquinoline structure.

Catalytic Hydrogenation

Chemical Reduction

- Sodium cyanoborohydride (NaBH₃CN) : Selective reduction in acidic media (pH 4–5).

- Lithium aluminum hydride (LiAlH₄) : Effective for stubborn reductions but requires anhydrous conditions.

Alternative Synthetic Routes

Pictet-Spengler Cyclization

Electrochemical Dimerization

- Method : Anodic oxidation of 1,2-dimethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline in acetonitrile.

- Outcome : Forms dimeric products but provides insights into redox behavior for process optimization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Lophophorine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity:

- Opioid Receptor Interaction : The compound has been shown to selectively interact with opioid receptors, demonstrating analgesic properties in animal models. Its potency and selectivity suggest potential utility in pain management therapies .

- Safety Profile : Studies have indicated a favorable safety profile with low toxicity levels observed in experimental settings .

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods that allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties:

- Synthetic Pathways : Methods such as alkylation reactions at the nitrogen atom and substitutions at the aromatic positions of the methylenedioxy groups are commonly employed. The Bischler-Napieralski reaction is one notable method used to construct the tetrahydroisoquinoline core .

Medicinal Chemistry Applications

The versatility of this compound makes it a valuable candidate for further exploration in medicinal chemistry:

Case Study: Chemosensitization in Cancer Therapy

A study highlighted the effectiveness of derivatives of tetrahydroisoquinoline compounds in enhancing the sensitivity of cancer cells to doxorubicin. The derivatives were tested in various cancer cell lines and demonstrated significant sensitizing activity towards doxorubicin . This suggests that this compound could play a role in overcoming drug resistance in cancer treatment.

Structure-Activity Relationship Studies

Ongoing research into the structure–activity relationships of tetrahydroisoquinoline derivatives is crucial for understanding their pharmacological profiles:

Mechanism of Action

Lophophorine exerts its effects primarily through its interaction with the serotonergic system. It binds to serotonin receptors, particularly the 5-HT₂A receptor, leading to the release of calcium ions from the endoplasmic reticulum . This interaction triggers a cascade of intracellular events that result in its psychoactive effects. Additionally, Lophophorine has been found to inhibit the monoamine oxidase A enzyme, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of THIQs is highly dependent on substituent positions and electronic properties. Key structural analogs include:

Key Observations :

- Methoxy vs.

- 1,2-Dimethyl Substitution : The 1,2-dimethyl groups may reduce rotational freedom, increasing selectivity for target receptors. In contrast, 1,3-dimethyl analogs (e.g., from ) show altered metabolic pathways due to steric effects .

- Hydroxy vs. Methoxy : Replacing 7-methoxy with a hydroxy group (as in ) reduces D3 receptor affinity by 65-fold, highlighting the critical role of electron-donating groups in ligand-receptor interactions .

Dopamine Receptor Affinity

- The target compound’s 7,8-methylenedioxy and 1,2-dimethyl groups may enhance D3 receptor selectivity. In contrast, 6,7-dimethoxy-THIQ derivatives (e.g., compound 8 in ) exhibit reduced D3R vs. σ2R selectivity, suggesting methylenedioxy improves specificity .

- Vasorelaxant Activity : THIQs with 6,7-dimethoxy substitutions (e.g., IC₅₀ = 41.6 μM) show lower potency than dihydroquercetin (IC₅₀ = 30.9 μM). The target compound’s methylenedioxy group could modulate ion channel interactions, though direct data are unavailable .

Metabolic Stability

- Methylenedioxy groups are associated with slower oxidative metabolism compared to methoxy groups, as seen in related compounds (). The target compound’s 1,2-dimethyl groups may further reduce CYP450-mediated degradation .

- Hydroxy-substituted analogs (e.g., 6-methoxy-7-hydroxy-THIQ) exhibit higher polarity (lower clogP), improving solubility but increasing susceptibility to glucuronidation .

Physicochemical Properties

Implications :

Biological Activity

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (MDMTIQ) is a member of the tetrahydroisoquinoline family and has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 10421-76-8

- IUPAC Name : this compound

Biological Activity Overview

MDMTIQ has been studied for various biological activities including:

- Antioxidant Activity : Exhibits significant antioxidant properties which may contribute to neuroprotective effects.

- Cytotoxicity : Demonstrates cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its structural similarities to known neuroprotective agents.

Antioxidant Activity

Research indicates that MDMTIQ possesses strong antioxidant properties. A study evaluating the compound's ability to scavenge free radicals showed that it effectively reduces oxidative stress in vitro. This activity is crucial for protecting neuronal cells from damage caused by reactive oxygen species (ROS).

Cytotoxicity Studies

MDMTIQ has been tested against several cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 16.15 ± 0.93 | |

| MOLT-4 (Leukemia) | 28.38 ± 0.47 | |

| HCT-116 (Colon Cancer) | 7.34 ± 1.98 |

These results indicate that MDMTIQ may have potential as an anticancer agent, particularly in targeting neuroblastoma and leukemia cells.

Neuroprotective Effects

The structural features of MDMTIQ suggest it may mimic the action of other neuroprotective agents. Studies have indicated that it can protect against neuronal cell death induced by toxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known to induce Parkinson's disease-like symptoms in animal models. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have highlighted the potential therapeutic applications of MDMTIQ:

- Neuroprotection in Animal Models : In a study involving mice treated with MPTP, administration of MDMTIQ resulted in significant preservation of dopaminergic neurons compared to control groups.

- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that MDMTIQ significantly inhibited the proliferation of SH-SY5Y and MOLT-4 cells through apoptosis induction and cell cycle arrest.

Q & A

Basic Question: What are the established synthetic routes for 6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves cyclization of methoxy- and methylenedioxy-substituted precursors. A common approach uses methoxy-substituted benzaldehyde and methylamine derivatives under controlled conditions (e.g., Bischler–Napieralski cyclization or alkylation with ω-bromo esters) . Optimization strategies include:

- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may risk decomposition.

- Catalysts : Raney Ni or BOP reagent enhances reduction and coupling steps .

- Solvent selection : Polar aprotic solvents (DMF, DCM) stabilize intermediates .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyclization | BOP, DMF, 80°C, 12h | 60–75% |

| Alkylation | ω-bromo ester, iPr2EtN, DMF, RT | 50–65% |

| Reduction | NaBH4, MeOH, 0°C | 70–85% |

Basic Question: Which spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.8 ppm) and methylenedioxy (δ 5.9–6.1 ppm) groups. Aromatic protons in the tetrahydroisoquinoline core appear at δ 6.7–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.1702 for C₁₇H₂₃NO₄) .

- Computational Tools :

Advanced Question: How can researchers evaluate the compound’s biological activity, particularly its enzyme inhibition potential?

Methodological Answer:

- Targeted Assays : Use HDAC inhibition assays (e.g., fluorogenic substrates for HDAC8) to measure IC₅₀ values .

- Docking Studies : Molecular docking with HDAC8 (PDB ID: 3SFH) identifies binding interactions at the catalytic Zn²⁺ site .

- Dose-Response Curves : Validate activity across concentrations (1 nM–10 µM) and compare to controls like SAHA .

Advanced Question: What computational strategies predict stability and degradation pathways under physiological conditions?

Methodological Answer:

- DFT Calculations : Assess bond dissociation energies (BDEs) for methoxy and methylenedioxy groups to predict hydrolytic susceptibility .

- MD Simulations : Simulate aqueous solubility and aggregation propensity using GROMACS .

- Forced Degradation : Expose to pH 1–13 buffers at 40°C for 48h, followed by LC-MS to identify degradation products (e.g., demethylated analogs) .

Advanced Question: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Contextual Analysis : Compare assay conditions (e.g., cell lines, bacterial strains). For example, antimicrobial activity may dominate in Gram-positive bacteria due to membrane disruption, while anticancer effects arise from HDAC inhibition .

- Dose-Dependent Studies : Test overlapping concentrations to identify dual mechanisms.

- Pathway Mapping : Use KEGG or Reactome to link targets (e.g., HDACs vs. bacterial topoisomerases) .

Advanced Question: What are the best practices for handling and storage to ensure compound stability?

Methodological Answer:

- Storage : –20°C under argon, desiccated to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive steps (e.g., reduction with NaBH4) .

- Stability Monitoring : Conduct periodic HPLC purity checks (retention time shifts indicate degradation) .

Basic Question: What safety protocols are recommended for laboratory handling?

Methodological Answer:

- PPE : Nitrile gloves, P95 respirators for powder handling, and fire-resistant lab coats .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., POCl3) .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced Question: How can target-specific modifications enhance selectivity (e.g., HDAC isoform specificity)?

Methodological Answer:

- Linker Optimization : Extend methylene linkers (from 2 to 4 carbons) to improve HDAC8 vs. HDAC1 selectivity .

- Substituent Tuning : Introduce bulky groups (e.g., trimethoxybenzyl) to block non-target HDAC active sites .

Basic Question: What roles do the methoxy and methylenedioxy groups play in reactivity?

Methodological Answer:

- Methoxy Groups : Electron-donating effects stabilize aromatic intermediates during cyclization .

- Methylenedioxy : Enhances planarity, improving π-π stacking with enzyme active sites (e.g., HDACs) .

Advanced Question: How to synthesize enantiomerically pure forms, and what chiral analysis methods are suitable?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.